Rubidium fluoride hydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
rubidium(1+);fluoride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FH.H2O.Rb/h1H;1H2;/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSZMVONLYPOKW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[F-].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FH2ORb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724668 | |
| Record name | Rubidium fluoride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.482 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16422-67-6 | |
| Record name | Rubidium fluoride, hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16422-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubidium fluoride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies and Crystal Growth Studies
Controlled Crystallization Techniques for Hydrate (B1144303) Forms
The formation of specific rubidium fluoride (B91410) hydrates is highly dependent on the conditions of crystallization from aqueous solutions. Control over kinetic and thermodynamic parameters allows for the selective isolation of different hydrated forms. The primary method involves the careful evaporation of a saturated aqueous solution of rubidium fluoride.
Two principal hydrates have been identified: a sesquihydrate (2RbF·3H₂O) and a trihydrate (RbF·3H₂O). wikipedia.org The selection between these forms is dictated by the rate of crystallization.
Slow Evaporation: A slow evaporation process, typically conducted at a constant temperature range of 20–25°C, promotes the formation of the sesquihydrate (2RbF·3H₂O). This method allows the system to approach equilibrium, favoring the growth of well-defined crystals of this specific stoichiometry.
Rapid Cooling: In contrast, rapid cooling of a saturated rubidium fluoride solution leads to the formation of the trihydrate (RbF·3H₂O). This kinetically controlled process traps a higher proportion of water molecules within the crystal lattice.
| Crystallization Method | Temperature | Cooling Rate | Resulting Hydrate |
| Solution Evaporation | 20–25°C | Slow | Sesquihydrate (2RbF·3H₂O) |
| Solution Cooling | N/A | Rapid | Trihydrate (RbF·3H₂O) |
This table summarizes the outcomes of different controlled crystallization techniques for rubidium fluoride hydrates based on available research findings.
Novel Solution-Phase Synthesis Routes
Beyond traditional neutralization reactions, novel solution-phase methodologies have been explored to produce high-purity rubidium fluoride hydrates. beilstein-journals.org
One of the most significant advanced methods is hydrothermal synthesis . This technique is particularly effective for producing phase-pure rubidium fluoride hydrates with minimal oxygen contamination. The process involves reacting rubidium carbonate (Rb₂CO₃) with hydrofluoric acid (HF) in a sealed Teflon-lined autoclave under elevated temperature and pressure. This method offers an advantage by avoiding the direct use of highly corrosive gaseous hydrofluoric acid, which is often employed in solid-state reactions.
| Parameter | Value |
| Reactants | Rubidium Carbonate (Rb₂CO₃), Hydrofluoric Acid (HF) |
| Molar Ratio (Rb₂CO₃:HF) | 3:20 |
| Temperature | 220°C |
| Duration | 5 days |
| Product | RbF·3H₂O |
This table presents the specific conditions for the hydrothermal synthesis of Rubidium Fluoride Trihydrate.
Another area of novel synthesis, particularly for fluoride nanostructures, involves the use of ionic liquids (ILs). In some syntheses, ILs like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIm][BF₄]) can serve as both the solvent and the fluoride source, where the [BF₄]⁻ anion decomposes to release fluoride ions. beilstein-journals.orgbeilstein-journals.org While this has been demonstrated for various metal fluorides, it represents a promising advanced solution-phase route applicable to rubidium fluoride. beilstein-journals.orgbeilstein-journals.org
Investigation of Growth Mechanisms for Single Crystals
While detailed studies focusing specifically on the single crystal growth mechanism of rubidium fluoride hydrate are not extensively documented in the available literature, the principles can be inferred from techniques used for related compounds. The growth of high-quality single crystals is essential for fundamental property measurements and applications in optics and electronics. numberanalytics.com
The slow evaporation solution growth technique (SEST) is a common and effective method for growing single crystals of hydrated salts from aqueous solutions. rsc.org For a compound like this compound, this would involve preparing a saturated solution at a specific temperature and allowing the solvent (water) to evaporate slowly over an extended period. Crystal growth begins with nucleation, followed by the gradual addition of molecules from the solution onto the crystal faces. The growth rate is carefully controlled by maintaining a stable temperature and minimizing mechanical disturbances to ensure high crystalline perfection.
Hydrothermal techniques , as mentioned for synthesis, are also powerful methods for single crystal growth. researchgate.netacs.org By controlling the temperature gradient within the autoclave, a transport reaction can be established where the dissolved solute migrates from a hotter (dissolving) zone to a cooler (growth) zone, where it deposits onto a seed crystal. This method is particularly useful for materials with low solubility or for growing large, high-quality crystals. Research on complex ternary fluorides containing rubidium has successfully employed mild hydrothermal routes to obtain single crystals. researchgate.net
Fabrication of Thin Films and Nanostructured Architectures Involving Rubidium Fluoride
In recent years, rubidium fluoride has been integrated into nanostructured architectures and thin films, particularly in the field of photovoltaics.
Thin Film Fabrication: Rubidium fluoride thin films are commonly fabricated using thermal evaporation , a physical vapor deposition technique. redalyc.org This method is central to post-deposition treatments (PDTs) for chalcopyrite Cu(In,Ga)Se₂ (CIGS) and CuInSe₂ (CISe) solar cell absorber layers. redalyc.orgscielo.org.co In this process, thin layers of RbF, typically between 10 and 30 nanometers thick, are deposited onto the surface of the CISe/CIGS film in a high-vacuum environment. redalyc.orgscielo.org.co A subsequent annealing or selenization step diffuses the rubidium into the absorber layer. redalyc.org
This treatment has been shown to significantly improve the performance of solar cells. scielo.org.cowiley.com The incorporation of rubidium fluoride leads to enhanced grain growth and improved crystallinity of the absorber layer. scielo.org.coresearchgate.net Research indicates that a 10 nm layer of RbF can lead to a notable improvement in the charge carrier lifetime and photoluminescence intensity. scielo.org.co
| RbF Layer Thickness | Effect on CISe/CIGS Film |
| 10 nm | Improved charge carrier lifetime, increased photoluminescence intensity, enhanced grain growth and crystallinity. scielo.org.co |
| 20 nm - 30 nm | Continued improvement in crystallinity; however, excessive amounts may create a barrier in the bulk material. redalyc.orgscielo.org.co |
This table summarizes the observed effects of depositing rubidium fluoride thin films on the properties of CISe/CIGS solar cell absorbers.
Nanostructured Architectures: The synthesis of rubidium fluoride nanoparticles allows for the exploitation of high surface area and quantum effects. nanorh.com Methods for producing these nanostructures include:
Precipitation: A straightforward method involving the reaction of precursors in a solution to form an insoluble RbF precipitate.
Sol-gel process: A wet-chemical technique involving the evolution of inorganic networks through the formation of a colloidal suspension (sol) and gelation.
Hydrothermal processes: Similar to the synthesis of bulk hydrates but tailored to produce nanoparticles with controlled size and morphology. nanorh.com
These synthesis routes provide control over particle size, crystallinity, and morphology, which in turn influences the material's reactivity and optical properties. nanorh.com
In Depth Structural Elucidation and Crystallographic Investigations
High-Resolution X-ray and Neutron Diffraction Analyses
High-resolution X-ray and neutron diffraction are the principal methods for the atomic-level structural determination of crystalline solids like rubidium fluoride (B91410) hydrate (B1144303). X-ray diffraction is adept at mapping electron density to determine the positions of heavier atoms (rubidium, fluorine, oxygen), while neutron diffraction is exceptionally sensitive to the location of lighter atoms, making it indispensable for precisely determining the positions of hydrogen atoms. ill.eu
The definitive mapping of hydrogen bonding networks in hydrates necessitates the use of neutron diffraction. ill.eu In rubidium fluoride hydrate, the strong electronegativity of the fluoride ion makes it a powerful hydrogen bond acceptor. The water molecules, in turn, act as hydrogen bond donors.
While specific, published neutron diffraction studies detailing the complete hydrogen bonding network in a single crystal of this compound are not extensively available, data from analogous systems and theoretical studies provide significant insight. Studies on other crystalline fluoride hydrates show that the distance between the fluoride ion and the oxygen of a hydrogen-bonded water molecule (R(F···O)) is typically around 2.65 Å. Theoretical calculations on hydrated fluoride ions in aqueous environments suggest an average coordination of the fluoride ion by six water molecules. researchgate.net These F···H-O-H bonds are fundamental to stabilizing the hydrate's crystal structure.
The environment surrounding the water molecules involves coordination to the rubidium cation and hydrogen bonding to the fluoride anion. Diffraction studies on concentrated aqueous solutions of rubidium salts provide valuable models for these interactions. Reference Interaction Site Model (RISM) calculations based on data from aqueous rubidium fluoride solutions indicate an Rb-O distance of approximately 3.02 Å. researchgate.net Other studies on aqueous solutions have reported Rb-O distances of 2.93 Å with a coordination number for the rubidium ion nearing eight. researchgate.net
Determination of Precise Hydrogen Bonding Networks
Studies of Polymorphism and Phase Transition Phenomena
The study of polymorphism—the ability of a compound to exist in more than one crystal structure—and phase transitions is crucial for understanding the material's behavior under different thermodynamic conditions.
While specific studies focusing solely on the temperature-dependent phase transitions of this compound are limited, the behavior of related compounds offers a strong precedent. For instance, complex rubidium-containing fluorides such as Rb₃AlF₆ and other compounds like Rb₂Th(AsO₄)₂ are known to undergo structural transformations upon heating, which are often investigated using high-temperature powder X-ray diffraction (HT-PXRD) and differential scanning calorimetry (DSC). rsc.orgresearchgate.net For a hydrate, such transitions could involve the loss of water molecules (dehydration) to form a lower hydrate or the anhydrous form, or a polymorphic transition to a different crystal packing arrangement before the onset of decomposition.
The application of pressure can induce significant changes in crystal structures, often leading to denser phases. Anhydrous rubidium fluoride is known to undergo a phase transition under high pressure. materialsproject.org For the hydrated form, pressure is expected to influence the relatively weak hydrogen bonds and the coordination environment of the ions. Neutron diffraction studies on aqueous rubidium chloride solutions under high pressure have shown that the coordination numbers of ions and the structure of water are pressure-dependent. researchgate.net It is plausible that crystalline this compound would exhibit pressure-induced phase transitions, potentially involving a rearrangement of the hydrogen-bonding network and a change in the coordination sphere of the rubidium ions to achieve a more compact packing.
Temperature-Dependent Structural Transformations
Advanced Analysis of Lattice Parameters and Atomic Displacements
The lattice parameters define the size and shape of the unit cell, which is the fundamental repeating unit of a crystal. These parameters are determined with high precision from diffraction experiments. As noted, anhydrous rubidium fluoride has a cubic structure, while the documented monohydrate is orthorhombic. wikipedia.orgmaterialsproject.org A comparison of their lattice parameters highlights the significant structural impact of incorporating water into the lattice.
Detailed analysis of diffraction data can also yield atomic displacement parameters (ADPs), or temperature factors. These parameters describe the distribution of electron density around an atom's equilibrium position and provide insight into the atom's thermal motion and any static disorder within the crystal. Specific studies on the atomic displacement parameters for this compound are not detailed in available research, but such an analysis would be critical for a complete understanding of the lattice dynamics.
Interactive Data Table: Lattice Parameters of Rubidium Fluoride Forms
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Citation |
| Rubidium Fluoride | RbF | Cubic | Fm3m | 5.652 | 5.652 | 5.652 | wikipedia.orgchemicalbook.com |
| This compound | RbF·H₂O | Orthorhombic | Pnma | 4.221 | 8.187 | 8.475 | materialsproject.org |
Structural Features of Hydration Shells in Aqueous Systems
In aqueous solutions, rubidium fluoride dissociates into rubidium (Rb⁺) and fluoride (F⁻) ions, each of which organizes surrounding water molecules to form hydration shells. The structure of these shells has been extensively studied using a combination of experimental techniques, including neutron and X-ray diffraction, and computational modeling. researchgate.netresearchgate.netmlz-garching.de
Rubidium Ion (Rb⁺) Hydration:
The hydrated rubidium ion in an aqueous solution is characterized by a relatively large and somewhat loosely defined first hydration shell. mdpi.com Large-angle X-ray scattering (LAXS) studies suggest that the hydrated rubidium ion is likely eight-coordinated, adopting a square antiprismatic geometry. mdpi.comrsc.org However, coordination numbers reported from various studies show a range, typically between 5.6 and 8.0. researchgate.netmdpi.com
Synchrotron radiation extended X-ray absorption fine structure (EXAFS) analysis determined the average Rb-O interatomic distance in the first hydration shell to be 2.93 ± 0.004 Å, with a corresponding coordination number of 7.7 ± 0.9. researchgate.net Other studies report mean Rb–O bond distances of approximately 2.95 Å and 2.98 Å. mdpi.comrsc.org Unlike smaller or more highly charged cations, the interaction between the Rb⁺ ion and its hydrating water molecules is not strong enough to induce a well-ordered second hydration sphere. mdpi.comrsc.orgwikipedia.org
Fluoride Ion (F⁻) Hydration:
In contrast to other halide ions, the fluoride ion exhibits a well-defined hydration shell. researchgate.net Dielectric relaxation spectroscopy studies suggest that this shell contains approximately seven water molecules. researchgate.net Theoretical ab initio calculations support a stable geometry for a hydrated fluoride ion with six water molecules. researchgate.net
The following table summarizes key structural parameters for the hydration shells of Rb⁺ and F⁻ ions in aqueous solutions based on various research findings.
| Ion | Parameter | Finding | Source(s) |
| Rubidium (Rb⁺) | Coordination Number | 5.6 - 8.0 (Range) | mdpi.com |
| 7.7 ± 0.9 | researchgate.net | ||
| ~8 (Square Antiprismatic) | mdpi.comrsc.org | ||
| 6.4 - 7.4 | researchgate.net | ||
| Rb-O Distance | 2.93 ± 0.004 Å | researchgate.net | |
| ~2.95 Å | mdpi.com | ||
| 2.98 Å | rsc.org | ||
| Fluoride (F⁻) | Coordination Number | ~7 | researchgate.net |
| ~6 | researchgate.netresearchgate.net | ||
| Hydration Shell | Well-defined | researchgate.net |
Studies combining methods like Reverse Monte Carlo (RMC) and Empirical Potential Structure Refinement (EPSR) with diffraction data have been crucial in developing these detailed three-dimensional models of the ionic solution structure. researchgate.netresearchgate.net Research also indicates that with increasing concentration, there is a tendency for coordination dehydration of the ions and an increase in the formation of contact ion pairs. researchgate.net
Advanced Spectroscopic Characterization Techniques
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of molecules. nist.gov These methods are complementary, governed by different selection rules: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. nist.govedinst.com For a hydrated ionic solid like rubidium fluoride (B91410) hydrate (B1144303), these techniques can distinguish between the vibrational modes of the water molecules and the lattice vibrations of the ionic framework.
The vibrational spectrum of rubidium fluoride hydrate can be conceptually divided into two main regions: the internal modes of the water molecules of hydration and the external or lattice modes, which include vibrations of the Rb⁺ and F⁻ ions.
The water molecule (H₂O) has three fundamental internal vibrational modes: the symmetric stretching (ν₁), the bending (ν₂), and the asymmetric stretching (ν₃). In the gas phase, these occur around 3657 cm⁻¹, 1595 cm⁻¹, and 3756 cm⁻¹, respectively. Within the crystal lattice of the hydrate, these modes are perturbed, primarily by hydrogen bonding. In addition to these internal modes, the water molecules can exhibit librational (rocking, wagging, and twisting) modes in the lower frequency region of the spectrum (typically 400-1000 cm⁻¹). mdpi.com
The lattice vibrations occur at much lower frequencies, typically below 400 cm⁻¹. These include translatory modes, involving the motion of the Rb⁺ and F⁻ ions against each other, and libratory modes of the water molecules. Theoretical calculations on anhydrous rubidium fluoride clusters, such as the Rb₂F₂ dimer, provide insight into the expected frequencies for the Rb-F ionic bond vibrations. nm-aist.ac.tz For instance, asymmetrical stretching Rb-F modes have been calculated to be in the 248-289 cm⁻¹ range, with bending vibrations occurring at even lower wavenumbers (~91 cm⁻¹). nm-aist.ac.tz
A summary of the expected fundamental vibrational modes for this compound is presented below.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Assignment | Technique |
| O-H Stretching (ν₁, ν₃) | 3000 - 3600 | Internal stretching of H₂O molecules | IR, Raman |
| H-O-H Bending (ν₂) | 1600 - 1650 | Internal bending of H₂O molecules pnas.org | IR, Raman |
| Water Librations | 400 - 1000 | Restricted rotations of H₂O molecules | IR, Raman |
| Rb-F Stretching | 200 - 300 | Asymmetric stretching of the Rb-F ionic lattice nm-aist.ac.tz | IR, Raman |
| Lattice Bending/Translational | < 200 | Bending and other external modes nm-aist.ac.tz | IR, Raman |
This table is generated based on data for general hydrates mdpi.compnas.org and theoretical calculations for rubidium fluoride clusters. nm-aist.ac.tz
The fluoride ion is a potent hydrogen bond acceptor due to its high electronegativity and small ionic size. wikipedia.org In this compound, strong hydrogen bonds are formed between the fluoride anions and the hydrogen atoms of the water molecules (F⁻···H-O-H). These interactions are a dominant feature of the structure and have a profound effect on the vibrational spectrum. chemrxiv.orgsci-hub.se
The most significant spectral evidence of hydrogen bonding is a considerable red-shift (a shift to lower frequency) of the O-H stretching bands (ν₁ and ν₃) compared to non-hydrogen-bonded water. wikipedia.org The strength of the hydrogen bond is inversely related to the magnitude of this shift; stronger bonds weaken the internal O-H covalent bond, lowering its vibrational frequency. In the case of hydrated fluorides, this red-shift can be substantial. chemrxiv.org For example, studies on various hydrated fluoride systems show that the presence of the F⁻ ion can induce new, strong H-bond features in the 3050 cm⁻¹ region of the Raman spectrum. mdpi.com
Concurrently, the H-O-H bending mode (ν₂) typically experiences a blue-shift (a shift to higher frequency) upon hydrogen bonding, although this effect is generally less pronounced than the stretching mode shift. The librational modes of water are also highly sensitive to the local environment and are expected to shift to higher frequencies and become more intense as the restricted rotation of the water molecules becomes more hindered by the strong F⁻···H-O-H interactions. chemrxiv.org
The vibrational spectra of crystalline solids, including hydrates, are sensitive to changes in temperature and pressure. These external variables alter interatomic distances and bond strengths, which in turn affect the vibrational frequencies.
Temperature Effects: Increasing the temperature generally leads to the expansion of the crystal lattice and increased thermal motion (anharmonic vibrations). This typically causes the vibrational bands to shift to lower frequencies (a red-shift) and become broader. nih.govresearchgate.net The broadening is a result of a wider distribution of bond lengths and environments at higher temperatures, leading to a shorter lifetime of the vibrational excited states. For hydrates, the bands associated with hydrogen bonding are particularly sensitive to temperature changes due to the strong coupling between high-frequency O-H stretching and low-frequency intermolecular modes. osti.gov
Pressure Effects: Applying external pressure forces the atoms closer together, compressing the crystal lattice. This generally leads to a strengthening of intermolecular forces and a stiffening of bonds, resulting in a shift of vibrational modes to higher frequencies (a blue-shift). researchgate.net Studies on other ammonium (B1175870) halides under extreme pressure have shown that both lattice modes and internal ammonium ion modes shift to higher frequencies upon compression. nih.gov For this compound, increasing pressure would be expected to shorten the F⁻···H hydrogen bond distance and the Rb-F ionic bond distances, causing their respective vibrational modes in the Raman and IR spectra to shift to higher wavenumbers. Phase transitions induced by pressure can be identified by the abrupt appearance or disappearance of bands or by discontinuities in the frequency-pressure plots. nih.gov
Analysis of Hydrogen Bonding Interactions through Vibrational Shifts
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is an element-specific technique that provides detailed information about the local chemical environment, structure, and dynamics of nuclei within a solid material. au.dk For this compound, the NMR-active nuclei of interest are ⁸⁷Rb, ¹⁹F, and ¹H.
Rubidium-87 (⁸⁷Rb) NMR: Rubidium-87 is a quadrupolar nucleus (spin I = 3/2), meaning its nucleus is not perfectly spherical. This results in a nuclear electric quadrupole moment that interacts with the local electric field gradient (EFG) at the nucleus. blogspot.com This interaction, known as the quadrupolar interaction, is highly sensitive to the symmetry of the local atomic environment. nih.gov
In solid-state ⁸⁷Rb NMR, this interaction typically dominates the spectrum, leading to very broad resonance lines, often spanning hundreds of kilohertz. nih.gov The spectrum is characterized by the quadrupole coupling constant (Cq), which is a measure of the strength of the interaction, and the asymmetry parameter (η), which describes the deviation of the EFG from axial symmetry. nih.gov These parameters provide direct insight into the coordination environment of the rubidium ion. Any change in the number or arrangement of neighboring fluoride ions or water molecules would result in a different EFG and thus a change in the ⁸⁷Rb NMR lineshape.
Fluorine-19 (¹⁹F) NMR: Fluorine-19 is a spin-1/2 nucleus with a natural abundance of 100% and a high gyromagnetic ratio, making it an ideal nucleus for NMR spectroscopy with high sensitivity. nih.gov The ¹⁹F chemical shift has a very wide range (over 700 ppm), making it extremely sensitive to the local electronic environment. lcms.cz
In the solid state, the ¹⁹F NMR spectrum of this compound would be influenced by the chemical shift anisotropy (CSA) and dipolar couplings to neighboring nuclei (primarily ¹H and ⁸⁷Rb). Magic Angle Spinning (MAS) is used to average these anisotropic interactions to produce narrower, more resolved peaks. rsc.org The isotropic chemical shift is a key parameter. For anhydrous, crystalline RbF, the solid-state ¹⁹F chemical shift has been reported at approximately -91 ppm. dtic.mil In the hydrate, the formation of hydrogen bonds with water molecules (F⁻···H-O-H) would significantly alter the electronic shielding around the fluoride nucleus, leading to a different chemical shift compared to the anhydrous salt. Studies on other hydrated fluorides show that the ¹⁹F chemical shift is highly dependent on the degree of hydration and the nature of the cation. researchgate.net
| Nucleus | Spin (I) | Natural Abundance (%) | Key NMR Parameters & Insights |
| ⁸⁷Rb | 3/2 | 27.83 | Quadrupole Coupling Constant (Cq): Sensitive to the symmetry of the Rb⁺ coordination sphere (F⁻ and H₂O ligands). nih.govnih.gov |
| ¹⁹F | 1/2 | 100 | Chemical Shift (δ): Highly sensitive to the electronic environment, particularly hydrogen bonding with water. nih.govresearchgate.net |
This table summarizes key properties of the NMR-active nuclei in this compound.
Solid-state NMR is exceptionally well-suited for probing the local structure and dynamics within this compound. The precise values of the ⁸⁷Rb quadrupolar parameters and the ¹⁹F chemical shift tensor are direct reflections of the local geometry, including bond lengths and angles. au.dknih.gov For instance, if multiple crystallographically distinct rubidium or fluoride sites exist within the unit cell, separate NMR signals may be resolved, allowing for a detailed structural characterization. researchgate.net
Furthermore, NMR can monitor dynamic processes over a wide range of timescales. In this compound, potential dynamic processes include the reorientation of water molecules or the diffusion of ions. These motions would average the orientation-dependent NMR interactions (dipolar coupling, CSA, quadrupolar coupling) in specific ways, leading to characteristic changes in the NMR lineshapes and a decrease in the measured relaxation times (T₁ and T₂). Variable-temperature NMR experiments can be used to study these dynamic processes and determine their activation energies, providing a comprehensive picture of the molecular-level dynamics within the crystal lattice. nih.gov
Relaxation Studies for Molecular Motion Characterization
Nuclear Magnetic Resonance (NMR) relaxation studies are powerful methods for elucidating the dynamics of ions and solvent molecules in electrolyte solutions, including those of this compound. These studies measure the time constants for nuclear spins to return to thermal equilibrium after perturbation, providing insights into molecular motion, hydration shell dynamics, and ion-ion interactions.
In aqueous solutions of alkali fluorides like rubidium fluoride, both the cation (Rb⁺) and the anion (F⁻) influence the motion of surrounding water molecules. Research indicates that both Rb⁺ and F⁻ ions tend to slow down the reorientation of adjacent water molecules, an effect that manifests as a distinct "slow water" relaxation component in dielectric relaxation spectra. researchgate.net Analysis of dielectric spectra for rubidium fluoride solutions has identified two primary relaxation processes. researchgate.net These are generally attributed to the relaxation of water molecules within the primary hydration shells of the ions and the relaxation of water molecules in larger, more transient ion-water clusters. researchgate.net The lifetime of water molecules within these clusters has been estimated to be in the range of 12–18 picoseconds. researchgate.net
¹⁹F NMR relaxation rate measurements in aqueous solutions of rubidium fluoride (RbF), along with other alkali fluorides, reveal significant information about the local environment of the fluoride ion. researchgate.net An observed excess relaxation effect in these solutions is attributed to the strong magnetic dipole-dipole interaction between two ¹⁹F nuclei that come into close contact, suggesting a degree of F⁻–F⁻ association. researchgate.net Analysis of this relaxation data allows for the modeling of the fluoride-fluoride pair distribution function. researchgate.net
Models derived from NMR relaxation and self-diffusion data describe the hydration sphere around the ions. researchgate.net These models help to differentiate between scenarios such as a long-lived, rigid hydration sphere versus a more transient, short-lived hydration sphere where water molecules exchange rapidly with the bulk solvent. researchgate.net The slowing down of water molecule reorientation in the hydration shell of the halide anion is a key finding, with the dynamics consisting of a fast wobbling motion (~2 ps) and a slower reorganization of the hydration shell itself (~10 ps). pku.edu.cn
| Parameter | Observation | Technique | Reference |
| Water Molecule Lifetime in Clusters | 12–18 ps | Dielectric Relaxation Spectroscopy | researchgate.net |
| F⁻–F⁻ Closest Separation | ~3 Å (in alkali fluoride solutions) | ¹⁹F NMR Relaxation | researchgate.net |
| Water Reorientation (Wobbling) | ~2 ps | Femtosecond Mid-infrared Spectroscopy | pku.edu.cn |
| Hydration Shell Reorganization | ~10 ps | Femtosecond Mid-infrared Spectroscopy | pku.edu.cn |
X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For this compound, XPS provides direct information on the core level binding energies of rubidium, fluorine, and oxygen, which can reveal details about the chemical bonding and surface chemistry.
In studies involving rubidium fluoride treatment on various substrates, XPS is routinely used to confirm the presence and chemical state of Rb and F. diva-portal.orgresearchgate.net High-resolution XPS spectra of the Rb 3d and F 1s core levels are characteristic. The binding energy of these core levels can shift depending on the chemical environment, providing insight into the formation of new chemical species at the surface. For instance, the presence of a distinct F 1s signal confirms the incorporation of fluoride, while shifts in the Rb 3d peak can indicate its bonding state. diva-portal.org
The analysis of alkali metal halides with XPS has shown that thermal broadening can be a significant contributor to the lineshape of core level and valence band spectra. spiedigitallibrary.org Furthermore, satellite structures appearing at kinetic energies slightly lower than the main photoelectron peaks are often observed in the XPS spectra of alkali-metal halides. aps.org These satellites can arise from electron shake-up processes, where the photoionization of a core electron simultaneously excites a valence electron to a higher energy level. aps.org
The NIST X-ray Photoelectron Spectroscopy Database serves as a reference for the binding energies of core electrons. nist.gov For rubidium, the Rb 3d₅/₂ peak is a primary diagnostic feature.
Table: Representative XPS Core Level Binding Energies Note: Binding energies can vary slightly based on the chemical environment, instrument calibration, and charge referencing.
| Element | Core Level | Typical Binding Energy (eV) | Reference |
| Rubidium | Rb 3d₅/₂ | ~110 - 111.5 | diva-portal.orgntu.edu.tw |
| Fluorine | F 1s | ~684 - 685 | diva-portal.org |
| Oxygen | O 1s | ~530 - 533 | mdpi.com |
The O 1s spectrum in hydrated compounds is particularly informative. It can often be deconvoluted into multiple peaks representing different oxygen species, such as lattice oxygen in an oxide, surface chemisorbed oxygen, and oxygen within water molecules of hydration or hydroxyl groups. mdpi.comresearchgate.net
Other Advanced Spectroscopic Probes for Intermolecular Interactions
Beyond NMR and XPS, a variety of other advanced spectroscopic techniques can be employed to probe the complex network of intermolecular interactions within this compound, primarily focusing on the hydrogen bonding between water molecules and between water and the fluoride ion.
Two-Dimensional Infrared (2D IR) Spectroscopy: This ultrafast spectroscopic technique provides a comprehensive view of the solvation structure and dynamics in aqueous solutions. osti.gov By exciting specific vibrational modes (like the O-H stretch of water) and probing the response of coupled vibrations, 2D IR can directly observe the interplay between ion-water and water-water interactions within the hydration shells of ions. osti.gov For a system like this compound, this method could elucidate how the strong hydrogen-bonding capabilities of the fluoride ion influence the dynamics of the surrounding water network on a sub-picosecond timescale. osti.gov
Low-Frequency Raman Spectroscopy: Spectroscopy in the terahertz (THz) or low-frequency region (typically below 300 cm⁻¹) is sensitive to intermolecular vibrations, such as the translational and librational modes of water molecules in a crystal lattice or hydration shell. mdpi.com These collective motions are a direct reflection of the intermolecular forces. mdpi.com Studies on clathrate hydrates have shown that this spectral region contains distinct peaks related to the hydrogen-bonded water network. mdpi.com Applying this technique to this compound could reveal specific vibrational modes associated with the water molecules coordinated to the Rb⁺ and F⁻ ions, providing insight into the strength and structure of the hydration environment.
Near-Infrared (NIR) Spectroscopy: NIR spectroscopy (4,000–12,500 cm⁻¹) is particularly effective for studying hydrogen bonding. frontiersin.org The overtone and combination bands of O-H, N-H, and C-H vibrations are prominent in this region. The positions and intensities of these bands are highly sensitive to the molecular environment, making NIR a valuable tool for investigating intermolecular interactions in hydrated systems. frontiersin.org Systematic studies of solutions across a wide concentration range can reveal details about molecular association and the structure of the liquid phase. frontiersin.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a fundamental technique for identifying functional groups and probing changes in molecular structure, particularly hydrogen bonding. nih.gov In hydrated compounds, an increase in hydration level can lead to shifts in the vibrational frequencies of water, such as the O-H stretching and bending modes. nih.gov Evidence of hydrogen bonding interactions between a molecule and water can be traced through red shifts in the corresponding IR spectra. worldscientific.com For this compound, FTIR can monitor the state of water molecules and confirm the presence of strong F⁻···H-O-H interactions.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting the fundamental properties of rubidium fluoride (B91410) and its hydrated clusters from first principles. These methods solve the electronic Schrödinger equation to determine the electronic structure and, from it, a host of other molecular properties.
Theoretical studies on the rubidium fluoride (RbF) molecule and its clusters provide foundational data for understanding the hydrated compound. Using methods like DFT with the B3P86 hybrid functional and second-order Møller-Plesset perturbation theory (MP2), researchers have calculated the equilibrium internuclear distance (Re) for the diatomic RbF molecule. nm-aist.ac.tz These calculations show good agreement with experimental data, though they tend to slightly overestimate the bond length. nm-aist.ac.tz For instance, the calculated Re(Rb–F) is around 2.35 Å, compared to the experimental value of 2.2703 Å. nm-aist.ac.tz
For small clusters, such as the dimer (RbF)₂, a planar D2h symmetry is predicted to be the most stable structure. nm-aist.ac.tz When water molecules are introduced, as in the case of fluoride-water clusters F⁻(H₂O)n, ab initio calculations show that for n=1-6, the fluoride ion tends to be incorporated into the hydrogen-bonding network of the water cluster, often favoring internal or semi-surface positions rather than being a simple surface ion. capes.gov.braip.org This indicates a strong interaction between the fluoride ion and water molecules, which is a key aspect of the hydrate's structure.
Table 1: Calculated Properties of the RbF Molecule This table presents a comparison of calculated equilibrium internuclear distance (Re), total electron energy (E), fundamental frequency (ωe), and dipole moment (µe) for the RbF molecule using different theoretical methods, alongside experimental reference data.
| Property | B3P86 | MP2 | Ref. data |
|---|---|---|---|
| Re(Rb–F) (Å) | 2.347 | 2.356 | 2.2703 |
| –E (au) | 124.03424 | 123.31829 | - |
| ωe (cm⁻¹) | 357 | 362 | 376 |
| µe (D) | 9.1 | 9.5 | 8.5131 |
The vibrational frequencies of the RbF molecule have been calculated using various theoretical methods. The fundamental stretching frequency (ωe) for the Rb-F bond is computed to be around 357-362 cm⁻¹, which compares reasonably well with the experimental value of 376 cm⁻¹. nm-aist.ac.tz For the (RbF)₂ dimer, theoretical calculations predict several infrared (IR) active modes, including asymmetrical stretching Rb-F modes at approximately 248 cm⁻¹ and 289 cm⁻¹, and an out-of-plane bending vibration at 91 cm⁻¹. nm-aist.ac.tz
In the context of hydrated clusters, the focus shifts to the vibrations of the water molecules hydrogen-bonded to the ions. Ab initio studies on F⁻(H₂O)n clusters show significant red-shifts in the O-H stretching frequencies for water molecules directly interacting with the fluoride ion. aip.orgacs.org This shift is a hallmark of strong hydrogen bonding and is influenced by charge transfer from the fluoride ion to the water molecules. acs.org These calculations are crucial for interpreting experimental vibrational spectra of hydrated fluoride salts.
Analysis of the electronic structure provides insights into the nature of bonding. The bond in RbF is highly ionic, as expected for an alkali halide. This is reflected in the large calculated dipole moment of the molecule, which is around 9.1-9.5 Debye. nm-aist.ac.tz
Calculation of Vibrational Frequencies and Spectroscopic Parameters
Molecular Dynamics Simulations for Dynamic Behavior and Solvation
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of systems containing many atoms, such as ions in aqueous solution. These simulations provide a dynamic picture of ion hydration and the structure of the surrounding solvent.
MD simulations of aqueous rubidium fluoride solutions reveal details about the hydration shells of the Rb⁺ and F⁻ ions. The simulations show that both ions influence the dynamics of the surrounding water molecules. researchgate.net Studies on various alkali halide solutions indicate that the average number of water molecules in the first hydration shell (the coordination number) can be determined from the radial distribution functions (RDFs) between the ion and the oxygen atom of water.
For the rubidium ion (Rb⁺), experimental and simulation studies suggest a coordination number of approximately 7.7 to 8. researchgate.netrsc.org The average Rb-O distance in the first hydration shell is found to be around 2.93 to 2.98 Å. researchgate.netrsc.orgmdpi.com For the fluoride ion (F⁻), the hydration shell is more structured due to strong hydrogen bonding. MD simulations of CsF solutions, a close analog, show the F⁻ ion having a coordination number of about 6.8 with an F-O distance of 2.64 Å. researchgate.net Other studies suggest a coordination number of around 6 for the fluoride ion. researchgate.netresearchgate.net
The dynamics of water molecules within these hydration shells are also affected. Water molecules in the vicinity of both Rb⁺ and F⁻ ions exhibit slower reorientation times compared to bulk water, indicating that both ions act as "structure makers" to some extent. researchgate.net The residence time of water molecules in the first hydration shell of Rb⁺ has been determined to be on the picosecond timescale. researchgate.net
Table 2: Hydration Properties of Rb⁺ and F⁻ Ions in Aqueous Solution This table summarizes key hydration shell parameters for rubidium and fluoride ions as determined from various experimental and computational studies.
| Ion | Property | Value | Source Index |
|---|---|---|---|
| Rb⁺ | Coordination Number | ~7.7 - 8 | researchgate.netrsc.org |
| Ion-Oxygen Distance (Å) | ~2.93 - 2.98 | researchgate.netrsc.orgmdpi.com | |
| F⁻ | Coordination Number | ~6 - 6.8 | researchgate.netresearchgate.net |
| Ion-Oxygen Distance (Å) | ~2.64 | researchgate.net |
While specific MD simulations on the phase behavior of solid rubidium fluoride hydrate (B1144303) are scarce, simulations of concentrated aqueous solutions provide insights into intermolecular interactions that would be critical in the solid phase. At higher concentrations, the formation of contact ion pairs (CIPs), solvent-shared ion pairs (SIPs), and solvent-separated ion pairs (2SIPs) becomes more prevalent. researchgate.net MD simulations can quantify the relative populations of these species. For alkali halide solutions, the propensity for ion pairing is observed to increase with concentration. researchgate.net These simulations rely on accurate force fields that describe the interactions between ions and water molecules, and between the ions themselves. The development and validation of these force fields are an active area of research, with comparisons to experimental data and high-level quantum calculations being essential. arxiv.orgacs.org
Investigation of Ion Hydration and Solvation Shell Dynamics
Theoretical Modeling of Thermochemical Pathways and Reaction Energetics
Theoretical and computational chemistry provides powerful tools for investigating the reaction energetics and thermochemical pathways of rubidium fluoride and its clusters, which are precursors to its hydrated forms. These studies offer molecular-level insights into the stability and reactivity of these species. Computational methods, such as Møller–Plesset perturbation theory (MP2) and Density Functional Theory (DFT), are employed to calculate the properties of molecules and predict the thermodynamics of their reactions. nm-aist.ac.tz
One fundamental process studied is the dissociation of the rubidium fluoride dimer (Rb₂F₂) into two monomer units (RbF). This reaction is crucial for understanding the phase transitions and vapor phase composition of the salt. Theoretical calculations have been performed to determine the energy and enthalpy associated with this dissociation. nm-aist.ac.tz The results from these calculations are benchmarked against available experimental data to validate the chosen computational methods. For instance, studies have shown that the MP2 method provides results that are in good agreement with experimental findings for the vibrational frequencies and geometries of rubidium fluoride clusters. nm-aist.ac.tz
The calculated energetics for the dissociation reaction provide critical data for thermodynamic models. These models are essential for predicting the behavior of rubidium fluoride under various conditions, including those relevant to the formation of its hydrates.
Table 1: Calculated Reaction Energetics for the Dissociation of Rubidium Fluoride Dimer
| Reaction | Computational Method | Calculated Parameter | Value |
|---|---|---|---|
| Rb₂F₂ → 2RbF | MP2/DFT | Reaction Energy (ΔE) | Data not publicly available |
| Reaction Enthalpy (ΔH) | Data not publicly available |
Development and Validation of Computational Models for Alkali Fluoride Hydrates
The development of accurate computational models for alkali fluoride hydrates is a significant area of research, aiming to predict their structural, dynamic, and thermodynamic properties. These models are vital for understanding ion hydration and its influence on the behavior of electrolyte solutions. The development process involves creating potential energy functions (PEFs) or force fields (FFs) that describe the interactions between ions and water molecules. bohrium.comresearchgate.net
Several types of models have been developed, ranging from nonpolarizable force fields to more sophisticated polarizable and many-body models. bohrium.com Nonpolarizable FFs often struggle to accurately describe systems containing certain ions, necessitating the development of advanced models like the polarizable DLM/2022-BK3 FFs and many-body PEFs such as MB-nrg. bohrium.comresearchgate.net The MB-nrg (Many-Body energy) PEFs, for example, are parameterized using high-level quantum mechanical calculations, often at the CCSD(T) level, which is considered the "gold standard" for chemical accuracy. nsf.gov These models are then used in molecular dynamics (MD) or Monte Carlo (MC) simulations to study the properties of the hydrated salts. bohrium.comresearchgate.net
Validation is a critical step in the development of these models. Computational results are rigorously compared against experimental data. Key validation benchmarks for alkali fluoride hydrates include:
Structural Properties: Comparison of calculated radial distribution functions, ion-oxygen distances, and coordination numbers with data from X-ray and neutron diffraction experiments. nsf.govresearchgate.net For instance, LAXS measurements have determined the mean Rb⁺–O distance to be 2.98(1) Å with a coordination number of eight. nsf.gov
Thermodynamic Properties: Validation against experimental thermodynamic data, such as enthalpies of solution. The experimental enthalpy of solution for anhydrous rubidium fluoride is -24.28 kJ/mol. wikipedia.org
Spectroscopic and Dynamic Properties: Comparison with data from techniques like dielectric relaxation spectroscopy (DRS). DRS studies on aqueous alkali fluoride solutions have revealed a non-sequential variation in hydration numbers (CsF < NaF < RbF < KF), providing a subtle test for the accuracy of computational models in capturing the strength of ion-water interactions. acs.orgnih.govresearchgate.net
These validation efforts have shown that advanced models like the MB-nrg PEFs can show excellent agreement with experimental data for the structure of the first and second solvation shells, underscoring their predictive power for simulating aqueous ionic solutions. researchgate.net
Table 2: Overview of Computational Models for Alkali Fluoride Hydrates
| Model/Force Field Type | Simulation Method | Key Predicted Properties | Applicability |
|---|---|---|---|
| Nonpolarizable Force Fields (e.g., by Joung & Cheatham) | Monte Carlo (MC), Molecular Dynamics (MD) | Basic structural and thermodynamic properties | Often fails for Li⁺-containing hydrates; limited accuracy for others. bohrium.com |
| Polarizable Force Fields (e.g., DLM/2022-BK3) | Monte Carlo (MC) | Phase stability, lattice parameters, improved structural properties | Shows better performance than nonpolarizable models for alkali-halide hydrates. bohrium.com |
| Many-Body PEFs (e.g., MB-nrg) | Molecular Dynamics (MD) | Hydration structure, coordination numbers, dipole moments, IR spectra, binding energies | High accuracy and transferability; parameterized from "gold standard" quantum calculations. researchgate.netnsf.gov |
| QM/MM MD | Molecular Dynamics (MD) | Solvation structure, ligand exchange, hydrogen bonding, free energies | Combines high-level quantum mechanics for the ion and its first shell with classical models for the rest of the solvent. mdpi.com |
Table 3: Validation Data for Alkali Fluoride Hydrate Models
| Alkali Ion | Property | Experimental Value | Source | Computed Value (Example) | Source |
|---|---|---|---|---|---|
| Rb⁺ | Ion-Oxygen Distance (Å) | 2.98 | nsf.gov | 2.93 | researchgate.net |
| Rb⁺ | First Shell Hydration Number | ~8 | nsf.gov | 7.7 | researchgate.net |
| K⁺ | Ion-Oxygen Distance (Å) | 2.81 | nsf.gov | - | - |
| Cs⁺ | Ion-Oxygen Distance (Å) | 3.07 | nsf.gov | - | - |
| F⁻ | First Shell Hydration Number | ~7 | researchgate.net | 6.8 | researchgate.net |
Thermodynamic and Kinetic Analysis of Thermal Behavior
Mechanistic Studies of Thermal Decomposition Pathways
The thermal decomposition of rubidium fluoride (B91410) hydrate (B1144303) is expected to proceed primarily through dehydration, the process of losing its water of crystallization. A mechanistic study would aim to identify the sequence of events as the temperature increases.
For the sesquihydrate:
For the other known hydrate:
Mechanistic studies would investigate whether these dehydration processes occur in a single step or through the formation of lower hydrate intermediates. For instance, the sesquihydrate might lose its water molecules sequentially. Techniques like TGA coupled with mass spectrometry (TGA-MS) would be invaluable in identifying the evolved gases and confirming that water is the only species lost in the initial decomposition stages. researchgate.net
A hypothetical multi-step decomposition for 2RbF·3H₂O could be:
The precise nature of these steps would be revealed by distinct mass loss stages in the TGA curve and corresponding endothermic peaks in the DSC curve. mdpi.comtainstruments.com
Determination of Kinetic Parameters (Activation Energy, Pre-exponential Factor)
Kinetic analysis of the thermal decomposition data allows for the determination of key parameters that describe the rate of the reaction. These include the activation energy (Ea), which is the minimum energy required to initiate the dehydration, and the pre-exponential factor (A), which relates to the frequency of collisions in a favorable orientation.
These parameters are determined by applying kinetic models to the data obtained from TGA, often under both isothermal and non-isothermal conditions. wjpmr.com Various mathematical models, such as those based on nucleation, geometrical contraction, or diffusion, are fitted to the experimental data to determine the most probable reaction mechanism. acs.org
While specific experimental data for rubidium fluoride hydrate is scarce, the following table illustrates the type of kinetic data that would be generated from a thermogravimetric study of its dehydration.
| Decomposition Step | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Proposed Model |
|---|---|---|---|---|
| RbF·xH₂O → RbF + xH₂O | 80 - 150 | Data not available | Data not available | Data not available |
Data is illustrative due to the lack of specific experimental studies in the reviewed literature.
Investigation of Phase Stability and Transformation Kinetics
Phase stability analysis determines the temperature and pressure ranges over which the hydrated and anhydrous forms of rubidium fluoride are stable. The dehydration of a hydrate is a phase transformation from a solid hydrate to a solid anhydrous salt and a gas (water vapor). nih.gov
DSC is a primary tool for investigating phase stability. It detects the heat flow associated with phase transitions. The endothermic peaks observed during the heating of this compound would correspond to the energy required to break the bonds holding the water molecules within the crystal lattice. The temperature and shape of these peaks provide information about the stability of the hydrate and the kinetics of its transformation. acs.org
The kinetics of the phase transformation can be complex, potentially involving nucleation of the new phase (anhydrous RbF) and the subsequent growth of this phase. repec.orgmdpi.com The rate of this transformation is dependent on temperature and the surrounding atmosphere, particularly the partial pressure of water vapor. rsc.org
| Transformation | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Transformation (ΔH) (kJ/mol) |
|---|---|---|---|
| Dehydration | Data not available | Data not available | Data not available |
Data is illustrative due to the lack of specific experimental studies in the reviewed literature.
Influence of Environmental Factors on Thermal Degradation Mechanisms
The thermal degradation of this compound is significantly influenced by environmental factors, most notably the humidity or partial pressure of water vapor in the surrounding atmosphere.
An increased water vapor pressure in the environment will generally increase the temperature at which dehydration occurs. This is a consequence of Le Chatelier's principle applied to the reversible dehydration reaction. The presence of water vapor can shift the equilibrium towards the hydrated form, thus requiring a higher temperature to drive the forward reaction (dehydration). nih.gov
The composition of the purge gas used during thermal analysis (e.g., dry nitrogen versus humid air) can therefore alter the observed decomposition temperatures and even the reaction pathway. rsc.org For instance, under high humidity, the formation of intermediate hydrates might be favored, whereas under a very dry atmosphere, the dehydration might proceed more directly to the anhydrous form. tainstruments.com Understanding these influences is critical for predicting the stability of this compound under various storage and processing conditions.
Solution State Chemistry and Ion Association Phenomena
Detailed Characterization of Ion-Water Interactions
When rubidium fluoride (B91410) dissolves in water, the Rb⁺ and F⁻ ions become surrounded by water molecules, a process known as hydration. The nature of this hydration is crucial to understanding the solution's properties.
The fluoride ion is considered a "structure-making" ion due to its small size and high charge density, which allows it to form strong hydrogen bonds with surrounding water molecules. nih.gov This results in a well-defined hydration shell around the F⁻ ion, containing approximately seven water molecules. researchgate.netacs.org The interaction is so significant that it leads to the emergence of a "slow water" relaxation mode in dielectric relaxation spectroscopy (DRS) studies. researchgate.netacs.org The average distance between the fluoride ion and the oxygen of the hydrating water molecules is about 2.7 Å, which is shorter than the average oxygen-oxygen distance in bulk water, indicating strong hydrogen bonding. nih.gov For the F⁻ ion, water molecules in the first hydration shell are strongly oriented, with one O-H bond pointing directly towards the anion. nih.gov
The rubidium ion (Rb⁺), being larger and having a lower charge density, is considered a weak "structure-breaker." Its influence on the water structure is less pronounced than that of the fluoride ion. nih.gov However, like the fluoride ion, it also slows down the dynamics of the surrounding water molecules. researchgate.net Studies using various techniques have reported a range of hydration numbers and ion-oxygen distances for Rb⁺. For instance, a combined Large Angle X-ray Scattering (LAXS) and EXAFS study determined the Rb–O bond distance to be 2.98 Å with a coordination number of eight. acs.orgnih.gov Other studies have reported similar distances but varying coordination numbers, reflecting the diffuse nature of the cation's hydration shell. researchgate.netnih.govresearchgate.net Unlike smaller, more strongly hydrating cations, Rb⁺ is generally considered to lack a well-defined second hydration sphere. nih.govacs.org
Investigations into aqueous rubidium fluoride solutions have shown that the effective hydration number decreases significantly with increasing concentration. At infinite dilution, the effective hydration number is estimated to be around 15–18, which drops to approximately 3.5 at a concentration of 5 M. researchgate.net
Table 1: Hydration Characteristics of Rb⁺ and F⁻ Ions in Aqueous Solution
| Ion | Parameter | Value | Method | Source(s) |
| Rb⁺ | Coordination Number | ~6 | RISM | researchgate.net |
| 8 | LAXS, EXAFS | acs.orgnih.gov | ||
| 6.9 - 8 | Various Experimental | nih.gov | ||
| 7.7 ± 0.9 | EXAFS | researchgate.net | ||
| Rb-O Distance | 2.98(1) Å | LAXS | nih.govacs.orgnih.gov | |
| 3.02 Å | RISM | researchgate.net | ||
| 2.87 Å | MD Simulations | rsc.org | ||
| 2.83 - 3.05 Å | Various Experimental | nih.gov | ||
| F⁻ | Coordination Number | ~7 | DRS | researchgate.netacs.org |
| ~6 | RISM | researchgate.net | ||
| ~6 | Ab initio calculations | researchgate.net | ||
| 5 | Chromatographic Study | nih.gov | ||
| F-O Distance | ~2.7 Å | Diffraction Studies | nih.gov |
Studies on the Formation and Structure of Hydrated Ion Clusters
In dilute solutions, ions exist primarily as individual hydrated entities. However, as the concentration of rubidium fluoride increases, these hydrated ions begin to interact and form larger aggregates known as ion-water clusters. researchgate.net Research indicates that upon increasing the concentration from 2.22 m to 11.1 m, the system undergoes a process of "coordination dehydration," where water molecules are shared between ions, leading to the formation of ionic and ion-water cluster-type groups. researchgate.net
Theoretical studies, while often focusing on the gaseous phase, provide insights into the fundamental interactions that drive clustering. Quantum chemical methods have been used to study the structure and properties of various molecular and ionic clusters of rubidium fluoride, such as the dimer (RbF)₂, trimer (Rb₃F₃), and ions like Rb₂F⁺ and RbF₂⁻. nm-aist.ac.tz These studies have identified different stable geometric structures (isomers) for these clusters, such as linear, planar cyclic, and bipyramidal forms for penta-atomic ions. nm-aist.ac.tz While these specific clusters are studied in the gas phase, their stability suggests a propensity for such associations in concentrated solutions where the influence of the solvent is diminished.
The decomposition of dielectric spectra in concentrated solutions points to relaxation processes dominated by water molecules within these ion-water clusters, with a lifetime of 12–18 ps for water molecules in the clusters. researchgate.net
Investigation of Ion Pairing and Clustering in Concentrated Aqueous Solutions
As the concentration of rubidium fluoride in an aqueous solution rises, the average distance between Rb⁺ and F⁻ ions decreases, significantly increasing the likelihood of ion pairing. This association can take the form of solvent-separated ion pairs (SIPs), where one or more water molecules are located between the cation and anion, or contact ion pairs (CIPs), where the ions are in direct contact.
Studies using the Reference Interaction Site Model (RISM) indicate a substantial increase in both contact and solvent-separated ion pairs as the concentration of rubidium fluoride increases. researchgate.net This ionic association is driven by the decrease in the solvent's dielectric constant at higher salt concentrations, which allows for stronger electrostatic interactions between the ions. researchgate.net At very high concentrations, it is possible for a counter-ion to penetrate the first hydration sphere of another ion, leading to direct contact. researchgate.net
Simulations have shown that for a mixed chaotrope/kosmotrope pair like Rb⁺/F⁻, the tendency for contact ion pairing is weak. acs.org Instead, these solutions show a preference for solvent-separated ion pairs, with an interaction peak at a distance of approximately 4.5 Å. acs.org This contrasts with pairs like Rb⁺/I⁻, where strong contact ion pairing is observed. acs.org The process of forming contact ion pairs involves the displacement of water molecules from the hydration shells of both the cation and anion. researchgate.net
Solvate Chemistry Beyond Aqueous Systems (e.g., Non-Aqueous Solvents)
The behavior of rubidium fluoride extends beyond water into various non-aqueous solvents, where its solubility and the nature of ion-solvent interactions (solvation) can differ dramatically. Generally, rubidium fluoride is reported to be insoluble in organic solvents like ethanol (B145695) and ether. nbinno.comsamaterials.comsigmaaldrich.comheegermaterials.com
However, data on its solubility in other non-aqueous solvents are available, though sometimes scarce or variable. thieme-connect.de In solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), large cations like Rb⁺ are thought to be nearly completely solvated, and their halide salts exist as separated ion pairs. thieme-connect.de A study of the DMSO-solvated rubidium ion found an Rb-O bond distance of 2.98(3) Å, very similar to that in aqueous solution. nih.gov
The solubility of alkali metal fluorides in organic solvents can be low, but it can be enhanced by the addition of crown ethers, which selectively bind the cation and increase the salt's ability to dissolve. thieme-connect.de
Table 2: Solubility of Rubidium Fluoride (RbF) in Various Solvents
| Solvent | Formula | Solubility | Temperature | Notes | Source(s) |
| Water | H₂O | 130.6 g/100 mL | 18 °C | Highly soluble | wikipedia.org |
| Acetone | C₃H₆O | 0.0036 g/kg | 18 °C | wikipedia.org | |
| 0.0039 g/kg | 37 °C | wikipedia.org | |||
| Ethanol | C₂H₅OH | Insoluble | - | nbinno.comsamaterials.comsigmaaldrich.comheegermaterials.com | |
| Ether | (C₂H₅)₂O | Insoluble | - | heegermaterials.com | |
| Acetonitrile | CH₃CN | 0.0019 g/L | - | With 0.1 M 18-crown-6: 0.021 g/L | nih.gov |
| Dimethylformamide (DMF) | C₃H₇NO | 0.04 g/L | - | With 0.1 M 18-crown-6: 0.35 g/L | thieme-connect.denih.gov |
| Benzene | C₆H₆ | 0.00003 g/L | - | With 0.1 M 18-crown-6: 0.0001 g/L | nih.gov |
| Cyclohexane | C₆H₁₂ | 0.00001 g/L | - | With 0.1 M 18-crown-6: 0.00001 g/L | nih.gov |
| Hydrofluoric Acid | HF | Soluble | - | samaterials.com |
Exploration of Rubidium Fluoride Hydrate in Advanced Chemical Research and Materials Science
Role as a Precursor in Inorganic Synthesis Pathways
Rubidium fluoride (B91410), often handled in its hydrated form, serves as a key starting material, or precursor, in the synthesis of more complex inorganic compounds. One notable example is its use in the creation of partially oxidized tetracyanoplatinate salts. A specific compound, Rubidium Tetracyanoplatinate (Hydrogen Difluoride) (2:1:0.29) Hydrate (B1144303), with the formula Rb₂Pt(CN)₄₀.₂₉·1.67H₂O, is synthesized using a rubidium fluoride precursor umich.edu. This highlights its role in building intricate, multi-component inorganic structures.
Furthermore, rubidium fluoride hydrate is identified as a raw material in the preparation of rubidium metal, indicating its foundational role in obtaining the pure element for various applications funcmater.com. The synthesis of rubidium fluoride itself can be achieved through several methods, such as the reaction of rubidium hydroxide (B78521) or rubidium carbonate with hydrofluoric acid wikipedia.org.
Synthesis Reactions for Rubidium Fluoride:
| Reactants | Products |
|---|---|
| RbOH + HF | RbF + H₂O |
| Rb₂CO₃ + 2HF | 2RbF + H₂O + CO₂ |
| RbOH + NH₄F | RbF + H₂O + NH₃ |
This table summarizes common synthesis pathways for rubidium fluoride. wikipedia.org
Investigations into its Application as a Model System for Specific Chemical Phenomena (e.g., Hydrogen Bonding)
The aqueous solution of rubidium fluoride provides an excellent model system for investigating significant chemical phenomena, particularly the nature of ion hydration and hydrogen bonding. The fluoride ion is known to form some of the strongest hydrogen bonds in aqueous solutions chemrxiv.org. Studying systems like this compound allows researchers to probe the interactions between the fluoride ion and surrounding water molecules chemrxiv.org.
Research using molecular dynamics simulations and other theoretical methods on alkali halide solutions, including rubidium fluoride, reveals detailed information about the structure of water in the presence of these ions. researchgate.net Upon dissolution, the rubidium (Rb⁺) and fluoride (F⁻) ions are surrounded by water molecules, forming hydration shells. Studies have determined the coordination numbers (the number of water molecules in the first hydration shell) and the radii of these shells. For the fluoride ion, the average coordination number is approximately 6 researchgate.net. The strong attraction between the small, highly electronegative fluoride ion and the hydrogen atoms of water molecules leads to significant ordering of the water molecules and is a key area of investigation. libretexts.org
Hydration Characteristics of Ions in Aqueous Solution:
| Ion | First Hydration Shell Radius (Å) | Coordination Number | Source |
|---|---|---|---|
| F⁻ | 2.64 Å | 6.8 | researchgate.net |
| Cs⁺ | 3.22 Å | 7.9 | researchgate.net |
This interactive table presents data from simulation studies on Cesium Fluoride solutions, which provide insight into the hydration behavior of constituent ions relevant to Rubidium Fluoride. researchgate.net
These investigations are crucial for understanding how ions influence the structure and dynamics of water, which is fundamental to a vast range of chemical and biological processes. The insights gained from studying rubidium fluoride solutions contribute to a broader understanding of ion-solvent interactions and the powerful role of hydrogen bonding chemrxiv.orgresearchgate.net.
Studies on its Interaction with Novel Materials Substrates (e.g., in thin film deposition)
Rubidium fluoride has been effectively used in the post-deposition treatment (PDT) of novel semiconductor materials, particularly in the fabrication of thin-film solar cells. Research has focused on its application to chalcopyrite materials like Copper Indium Selenide (CISe) to enhance their performance. redalyc.orgunirioja.es
In a typical process, a thin layer of rubidium fluoride is deposited onto a pre-formed CISe thin film using thermal evaporation. redalyc.orgunirioja.es This is followed by a selenization step—a high-temperature annealing process in a selenium-containing atmosphere. During this annealing, the rubidium diffuses from the fluoride layer into the CISe substrate. redalyc.orgunirioja.es This interaction modifies the chemical and physical properties of the CISe layer. The diffusion of rubidium can lead to the formation of desirable new phases, such as RbInSe₂, at the surface or grain boundaries of the film unirioja.es. Studies have shown that this treatment improves the crystallinity and grain growth of the CISe material redalyc.org.
Parameters for RbF Post-Deposition Treatment of CISe Thin Films:
| Parameter | Value | Source |
|---|---|---|
| RbF Target Material | Rubidium Fluoride (RbF) | unirioja.es |
| RbF Deposition Thickness | 10 nm - 30 nm | redalyc.org |
| Deposition Pressure | 1.5 x 10⁻⁵ mbar | unirioja.es |
| Second Selenization Temperature | 350°C | unirioja.es |
| Second Selenization Time | 20 minutes | unirioja.es |
This interactive table outlines typical experimental conditions for the post-deposition treatment of CISe thin films using rubidium fluoride. redalyc.orgunirioja.es
The interaction of rubidium fluoride with the CISe substrate is a critical step in tuning the final properties of the absorber layer in a solar cell device. The rubidium is found to particularly affect the absorber/buffer layer interface, which is a critical region for device performance frontiersin.org.
Potential in Advanced Inorganic Material Design
The roles of this compound as a precursor and a surface modification agent demonstrate its significant potential in the rational design of advanced inorganic materials. Its utility extends beyond simply being a component to being an active tool for engineering material properties at a fundamental level.
In the context of thin-film photovoltaics, the use of rubidium fluoride is a clear example of material design. By controlling the thickness of the deposited RbF layer and the subsequent annealing conditions, researchers can purposefully manipulate the grain size, crystallinity, and electronic properties of the CISe absorber layer. redalyc.orgunirioja.es The intentional introduction of rubidium to form specific phases like RbInSe₂ is a strategy to passivate defects and improve charge carrier dynamics within the material unirioja.es. This demonstrates a design principle where a simple binary salt is used to architect a complex, high-performance semiconductor material.
Furthermore, its role in the synthesis of complex coordination compounds, such as the aforementioned rubidium tetracyanoplatinate hydrate, showcases its potential in designing materials with specific magnetic or electronic properties from the molecular level up umich.edu. By acting as a source of both rubidium ions and fluoride ions, which can participate in or influence the formation of complex crystal lattices, it provides a pathway to novel inorganic materials that may not be accessible through other synthetic routes. This positions this compound as a versatile component in the toolkit for designing next-generation inorganic materials.
Future Research Directions and Methodological Innovations
Integration of Advanced Experimental and Computational Techniques
Future progress in understanding rubidium fluoride (B91410) hydrate (B1144303) will heavily rely on the synergistic combination of state-of-the-art experimental probes and powerful computational models. While techniques such as dielectric relaxation spectroscopy (DRS), X-ray and neutron diffraction, and various spectroscopic methods have provided foundational data, their integration offers a more complete picture of hydration dynamics and structure. researchgate.netresearchgate.net
A promising direction is the simultaneous refinement of data from multiple experimental sources. For instance, the combined analysis of X-ray absorption fine structure (XAFS) and X-ray diffraction (XRD) data, a method known as XADSR, can provide highly accurate information on both short-range and global structures of ions in solution. researchgate.net Extending such integrated approaches to the solid hydrate phases of rubidium fluoride could resolve ambiguities present in single-technique studies.
Furthermore, these experimental approaches will be increasingly coupled with high-level computational simulations. Quantum mechanical/molecular mechanical (QM/MM) molecular dynamics simulations have already been used to characterize the hydration structure of the rubidium ion (Rb⁺) in dilute aqueous solutions. researchgate.net Future work will likely involve applying more advanced methods, such as Møller–Plesset perturbation theory (MP2) based QM/MM simulations, to accurately model the interactions within the hydrate's crystal lattice and at its surface. mdpi.com This combination will allow for a deeper understanding of properties like hydration numbers and the geometry of water molecules surrounding the ions. researchgate.netresearchgate.net
Statistical mechanics approaches, like the Reference Interaction Site Model (RISM) integral equation theory, have been effective in studying ion hydration and association in concentrated aqueous solutions of rubidium fluoride. researchgate.net The future integration of RISM with advanced experimental data will refine the intermolecular potential models used, leading to more accurate predictions of structural and thermodynamic properties across various concentrations and environmental conditions. researchgate.netresearchgate.net
| Technique | Focus of Investigation | Potential Future Integration |
| Dielectric Relaxation Spectroscopy (DRS) | Ion hydration, association, and dynamics of water molecules. researchgate.net | Combination with RISM and QM/MM simulations to correlate macroscopic dielectric properties with molecular-level interactions. |
| X-ray/Neutron Diffraction | Static structure, ion-oxygen distances, and coordination numbers in solution and solid states. researchgate.net | Simultaneous refinement with XAFS (XADSR) to obtain a comprehensive structural model of hydrate phases. researchgate.net |
| QM/MM Molecular Dynamics | Detailed hydration shell structure, angular distributions, and dynamics around the Rb⁺ ion. researchgate.net | Use of higher-level QM theories (e.g., MP2) to refine force fields and predict vibrational spectra of hydrated clusters. mdpi.com |
| Reference Interaction Site Model (RISM) | Pair correlation functions and coordination numbers in concentrated solutions. researchgate.net | Guiding the design of new experimental studies by predicting structural changes as a function of temperature and pressure. |
Exploration of Under-Investigated Hydrate Phases
Currently, two primary hydrate phases of rubidium fluoride have been identified: a sesquihydrate (2RbF·3H₂O) and a monohydrate phase (3RbF·H₂O). wikipedia.org However, the phase diagram of the RbF-H₂O system is not fully mapped, and other stable or metastable hydrate phases may exist under different conditions of temperature and pressure.
Future research should focus on a systematic exploration of the RbF-H₂O system across a wider range of thermodynamic conditions. This could involve:
High-Pressure Studies: Investigating the effect of high pressure on the crystallization of rubidium fluoride from aqueous solutions. High-pressure conditions can favor the formation of denser, novel hydrate structures not observed at ambient pressure.
Low-Temperature Crystallography: Employing in-situ cryo-crystallography to trap and characterize potentially unstable hydrate phases that exist only at low temperatures.
Controlled Dehydration/Hydration Studies: Carefully controlling the water vapor pressure during the dehydration of known hydrates or the hydration of the anhydrous salt to identify and isolate intermediate hydrate phases. The process of removing water from a hydrate by heating is a known method to produce anhydrous compounds, and careful control of this process could reveal intermediate structures. libretexts.org
The discovery of new hydrate phases would provide invaluable data for understanding the fundamental principles of crystal engineering and the role of the fluoride ion in structuring water molecules. Each new phase would offer a unique snapshot of the geometric and energetic balance between ion-ion, ion-water, and water-water interactions.
Development of Novel Characterization Methodologies Utilizing Rubidium Fluoride Hydrate as a Benchmark
The relatively simple composition of this compound makes it an excellent candidate for use as a benchmark system in the development and validation of new analytical and characterization techniques. Its ionic nature and the presence of distinct hydration shells provide a well-defined system for testing the sensitivity and accuracy of novel methodologies.
Future developments could include:
Advanced Spectroscopic Techniques: Using this compound to test the capabilities of emerging techniques like multidimensional vibrational spectroscopy (e.g., 2D-IR) to probe the coupling and dynamics of water molecules within the hydrate's crystal lattice.
High-Resolution Imaging: Employing advanced atomic force microscopy (AFM) or other high-resolution surface probes to visualize the crystal structure of the hydrate and study surface-specific phenomena, such as dissolution or growth mechanisms at the molecular level.
Testing New Diffraction and Scattering Methods: Using the known structures of rubidium fluoride hydrates to validate new algorithms for data analysis in X-ray or neutron scattering experiments, particularly for resolving complex or disordered systems.
By serving as a standard reference material, this compound can help accelerate the development of more powerful tools for materials science, chemistry, and physics, benefiting the study of a wide range of hydrated compounds.
Theoretical Predictions Guiding Future Experimental Investigations
Computational chemistry and materials modeling are increasingly powerful tools for predicting the existence and properties of new materials before their synthesis. nm-aist.ac.tzsciencepublishinggroup.com In the context of this compound, theoretical predictions can play a crucial role in guiding experimental efforts, saving significant time and resources.
Future theoretical work is anticipated to focus on:
Crystal Structure Prediction: Using advanced algorithms, such as those based on density functional theory (DFT) or evolutionary algorithms, to predict the crystal structures of potentially stable but as-yet-undiscovered hydrate phases of rubidium fluoride. These predictions can provide experimentalists with specific pressure-temperature targets for synthesis.
Modeling of Hydrated Clusters: Theoretical studies on the structure and vibrational spectra of small ionic and molecular clusters of rubidium fluoride (e.g., Rb₂F⁺, RbF₂⁻) have already been performed. researchgate.net Extending these models to include water molecules will provide fundamental insights into the initial stages of hydrate formation and help interpret experimental spectra of the hydrates.
Force Field Development: Developing highly accurate interatomic potentials and force fields for the RbF-H₂O system. These force fields, validated against experimental data and high-level quantum chemical calculations, will enable large-scale molecular dynamics simulations to predict thermodynamic properties, phase transitions, and kinetic pathways of hydration and dehydration. aip.org
The iterative loop between theoretical prediction and experimental validation is a powerful paradigm for modern scientific discovery. For this compound, this approach promises to uncover new phases, provide a deeper understanding of their properties, and solidify their role as a model system for studying ionic hydration.
| Theoretical Method | Objective | Guiding Role for Experiments |
| Density Functional Theory (DFT) | Calculation of geometric structures, vibrational spectra, and energies of different hydrate configurations. researchgate.net | Providing target crystal structures for experimental synthesis and spectral data for identification. |
| Møller–Plesset Perturbation Theory (MP2) | High-accuracy calculation of intermolecular interaction energies in small hydrated clusters. nm-aist.ac.tzsciencepublishinggroup.com | Elucidating the fundamental forces driving hydrate formation and providing benchmark data for force field development. |
| Molecular Dynamics (MD) with Custom Force Fields | Simulation of phase behavior, transport properties, and hydration/dehydration kinetics on a large scale. aip.org | Identifying promising temperature/pressure regimes for the synthesis of novel hydrate phases and predicting their stability. |
Q & A
Q. How is rubidium fluoride hydrate synthesized, and what analytical methods confirm its purity?
this compound (H₂FORb, CAS 16422-67-6) is typically synthesized by reacting rubidium hydroxide or carbonate with hydrofluoric acid under controlled hydration conditions. Key steps include:
Q. Purity Verification :
Q. What are the critical safety protocols for handling this compound in laboratory settings?
this compound poses health risks (R20/21/22: harmful if inhaled, in contact with skin, or swallowed; R40: possible carcinogen). Key safety measures include:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhaling hydrofluoric acid vapors during synthesis .
- Emergency Protocols : Immediate rinsing with calcium gluconate gel for HF exposure and neutralization of spills with calcium carbonate .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- FT-IR Spectroscopy : Identifies O–H stretching (3200–3600 cm⁻¹) and Rb–F vibrational modes (400–500 cm⁻¹) .
- NMR Spectroscopy : ⁸⁷Rb NMR (quadrupolar nucleus) can resolve hydration-dependent crystallographic environments but requires high magnetic fields due to low sensitivity .
- Elemental Analysis : Combustion analysis for hydrogen content validates stoichiometric hydration .
Advanced Research Questions
Q. How do hydration states influence the crystallographic properties of this compound?
this compound’s lattice parameters vary with water content. For example:
- Monohydrate (RbF·H₂O) : Exhibits a monoclinic structure with Rb⁺ ions coordinated to six F⁻ and two H₂O molecules .
- Dehydration Effects : TGA shows a mass loss of ~14.7% at 150°C, corresponding to the release of one H₂O molecule . Structural collapse upon dehydration can create amorphous phases, complicating XRD interpretation .
Methodological Note : Pair synchrotron XRD with dynamic vapor sorption (DVS) to correlate hydration levels with structural changes in real time .
Q. How can discrepancies in fluoride ion quantification be resolved when studying this compound reactivity?
Contradictions in fluoride measurements often arise from:
- Hydrolysis : RbF hydrolyzes in aqueous solutions, releasing free HF and skewing ion-selective electrode (ISE) readings .
- Interference from Rubidium : High Rb⁺ concentrations can mask F⁻ signals in ICP-MS.
Q. Solutions :
Q. What novel applications exist for this compound in materials science?
Emerging research explores its role in:
- Solid-State Electrolytes : Hydrated phases enhance ionic conductivity in Rb-based batteries, but stability above 100°C remains a challenge .
- Catalysis : RbF·H₂O acts as a Lewis acid catalyst in fluorination reactions, though competing hydration/dehydration equilibria require strict moisture control .
Experimental Design Tip : Use operando Raman spectroscopy to monitor catalytic active sites under reaction conditions .
Methodological Best Practices
- Reproducibility : Document hydration conditions (temperature, humidity) and characterization parameters (e.g., XRD scan rates) to enable replication .
- Data Validation : Cross-validate hydration levels using TGA, Karl Fischer titration, and XRD .
- Risk Mitigation : Pre-treat RbF·H₂O with desiccants before high-temperature experiments to avoid HF release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
